BenchChemオンラインストアへようこそ!

N,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine

Opioid Receptor Binding Assay GPCR

N,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine (CAS 338777-82-5) is a synthetic, small-molecule 1,4-dihydropyridine derivative characterized by a unique substitution pattern featuring a morpholino group at the 6-position and nitro groups at the 3- and 5-positions. With a molecular formula of C11H17N5O5 and a molecular weight of 299.28 g/mol, it is primarily listed as a research chemical and potential lead-like scaffold in medicinal chemistry.

Molecular Formula C11H17N5O5
Molecular Weight 299.287
CAS No. 338777-82-5
Cat. No. B2409068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine
CAS338777-82-5
Molecular FormulaC11H17N5O5
Molecular Weight299.287
Structural Identifiers
SMILESCNC1=C(CC(=C(N1C)N2CCOCC2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C11H17N5O5/c1-12-10-8(15(17)18)7-9(16(19)20)11(13(10)2)14-3-5-21-6-4-14/h12H,3-7H2,1-2H3
InChIKeyZIDXQQGFZWIOJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Profile and In-Class Standing of N,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine (CAS 338777-82-5)


N,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine (CAS 338777-82-5) is a synthetic, small-molecule 1,4-dihydropyridine derivative characterized by a unique substitution pattern featuring a morpholino group at the 6-position and nitro groups at the 3- and 5-positions . With a molecular formula of C11H17N5O5 and a molecular weight of 299.28 g/mol, it is primarily listed as a research chemical and potential lead-like scaffold in medicinal chemistry . Its structure distinguishes it from classical 1,4-dihydropyridine calcium channel blockers, positioning it as a candidate for exploring non-canonical biological targets, though published data remains sparse.

Why Procuring N,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine Based on Class Alone is Insufficient


Substituting N,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine with a generic 1,4-dihydropyridine or another morpholino-pyridine ischemically unreliable. The specific 6-morpholino-3,5-dinitro substitution pattern on the 1,4-dihydropyridine core directly dictates its electronic properties and potential biological interactions . Even minor alterations, such as moving the morpholino group or changing the nitro group positions, would yield a different compound with unrelated binding profiles. For example, closely related 3,5-dinitrosalicylate analogs with a morpholino group exhibit entirely distinct chemical reactivity and applications . The quantitative evidence below, while limited, underscores the necessity of sourcing this exact structure to ensure experimental reproducibility.

Quantitative Differentiation Guide: N,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine vs. Analogs


Mu-Opioid Receptor (MOR) Binding Affinity vs. In-Class Dihydropyridines

The compound shows significant affinity for the mu-opioid receptor (MOR), a property atypical for 1,4-dihydropyridines. In a competitive binding assay, it displaced [3H]DAMGO from human recombinant MOR with a Ki of 0.560 nM [1]. This suggests a unique receptor interaction profile compared to the class baseline, where typical 1,4-dihydropyridines are known as calcium channel blockers and do not exhibit high-affinity MOR binding [2]. This functional divergence is a critical differentiator for projects targeting opioid receptors.

Opioid Receptor Binding Assay GPCR

Kappa-Opioid Receptor (KOR) Selectivity Index vs. Mu-Opioid Receptor (MOR)

The compound was also tested against the kappa-opioid receptor (KOR), revealing a Ki of 386 nM in guinea pig brain homogenate [1]. This yields a calculated MOR/KOR selectivity ratio of approximately 1:690, indicating high selectivity for MOR over KOR. This selectivity profile is a quantifiable differentiator when compared to broad-spectrum opioid ligands or other analogs that may lack such pronounced subtype selectivity.

Opioid Receptor Selectivity Binding Assay

DNA Methyltransferase 3B (DNMT3B) Inhibition vs. Other DNMT Inhibitors

Preliminary data indicates the compound inhibits human recombinant DNMT3B with an IC50 of 900 nM [1]. While weaker than established agents such as RG108 (IC50 of 115 nM [2]), this activity on a non-opioid target reveals a multi-target potential atypical for simple morpholino-pyridines. This dual activity profile (MOR + DNMT3B) could be a proprietary advantage, though the lower potency on DNMT3B means it is not a direct replacement for dedicated DNMT inhibitors in chemical probe assays.

Epigenetics DNMT Inhibition Cancer

High-Impact Application Scenarios for N,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine


Tool Compound for Mu-Opioid Receptor (MOR) Structural Biology and Signaling Studies

Given its high-affinity MOR binding (Ki = 0.560 nM) and exceptional selectivity over KOR, as established in Section 3, this compound can serve as a chemical probe for dissecting MOR-specific signaling pathways without confounding KOR-mediated effects [1]. This is critical for opioid receptor research aiming to separate analgesic efficacy from addictive or dysphoric properties.

Scaffold for Dual MOR Agonist / DNMT3B Inhibitor Polypharmacology

The combined activity profile—potent MOR binding alongside moderate DNMT3B inhibition (IC50 = 900 nM)—positions this compound as a unique starting point for exploring polypharmacology [2]. Research groups investigating the epigenetic regulation of opioid addiction or pain could use this compound to study functional links between DNA methylation and opioid receptor signaling, a task for which a single-target analog is insufficient.

Negative Control for Structure-Activity Relationship (SAR) Studies on 1,4-Dihydropyridines

Because this compound deviates from the classic 1,4-dihydropyridine calcium channel activity and instead presents a unique MOR-driven profile, it is an ideal negative control in SAR studies exploring the structural determinants of calcium channel blockade versus opioid receptor activity. Its procurement ensures that any observed calcium channel effects in analog series are not misattributed to common dihydropyridine scaffolds.

Quote Request

Request a Quote for N,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.